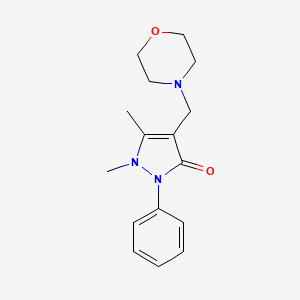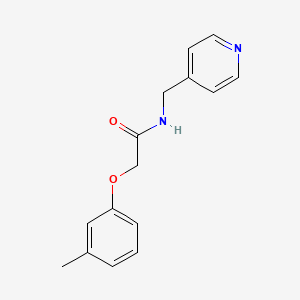
4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonyl and thiazolyl compounds involves multiple steps, including acylation, catalytic hydrogenation, and cyclocondensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving sulfonyl chloride with ethyl isonipecotate followed by alkaline hydrolysis or cyclocondensation of dithiocarbamate with bromo-phenylsulfonylethanone, followed by dehydration (Khalid et al., 2016). These methodologies could potentially be adapted for the synthesis of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide.
Molecular Structure Analysis
The molecular structure of sulfonyl and thiazolyl derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the geometry around the sulfonyl and thiazole groups, showing nearly trigonal-planar geometry around sulfonamide nitrogen atoms and interactions between aromatic rings and the thiazole groups (Carballo et al., 2013). Understanding these structural nuances is crucial for comprehending the reactivity and properties of this compound.
Chemical Reactions and Properties
Sulfonyl and thiazolyl compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the formation of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone showcases the reactivity of sulfonyl compounds in tandem reactions (Zhu et al., 2011). These reactions are indicative of the potential chemical behavior of this compound in various synthetic contexts.
Physical Properties Analysis
The physical properties of compounds like this compound, including solubility, melting point, and crystal structure, are essential for understanding their application potential. Studies on related compounds have shown that these can crystallize in different space groups and exhibit specific intermolecular interactions, which are crucial for the compound's stability and reactivity (Crozet et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups and conditions, are pivotal for the utility of sulfonyl and thiazolyl compounds. The ability to undergo nucleophilic displacement, engage in cyclocondensation reactions, and exhibit specific inhibitory activities against biological targets underscores the chemical versatility and potential application of these compounds in various domains (Emami & Foroumadi, 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-15(18-16-17-10-11-22-16)12-6-8-14(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPLNKZVSKRHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)

![(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5619567.png)
![N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5619575.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)

![N-(2,3-dihydro-1H-inden-2-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5619594.png)
![4-[4-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5619601.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)



![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5619636.png)